![molecular formula C15H9ClF3NS B14588572 (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile CAS No. 61150-43-4](/img/structure/B14588572.png)
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with a chloro and trifluoromethyl group, connected via a sulfanyl linkage to another phenyl ring bearing an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)thiophenol with 2-bromoacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the bromoacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile: Lacks the sulfanyl linkage, resulting in different reactivity and properties.
(2-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile: Substitution of chloro with bromo alters its chemical behavior.
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)ethanamine: Reduction of the nitrile to an amine changes its biological activity.
Uniqueness
The presence of both chloro and trifluoromethyl groups, along with the sulfanyl linkage and nitrile group, makes (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile unique in its chemical reactivity and potential applications. Its structural features contribute to its versatility in various scientific domains.
Properties
CAS No. |
61150-43-4 |
|---|---|
Molecular Formula |
C15H9ClF3NS |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-[2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C15H9ClF3NS/c16-13-6-5-11(9-12(13)15(17,18)19)21-14-4-2-1-3-10(14)7-8-20/h1-6,9H,7H2 |
InChI Key |
AMRSHQSZVHXFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)SC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester](/img/structure/B14588496.png)
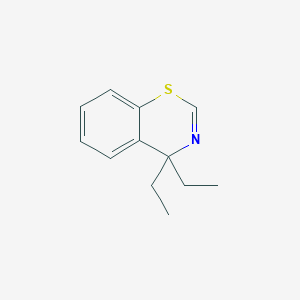
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)

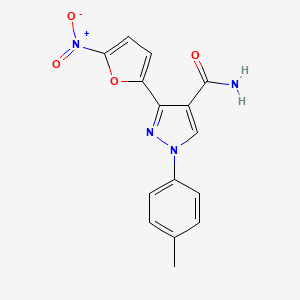
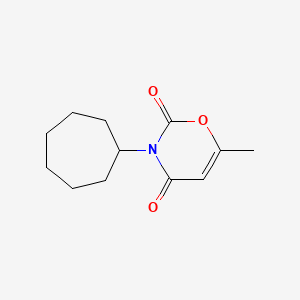
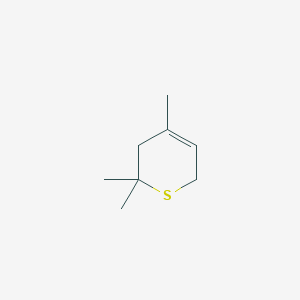
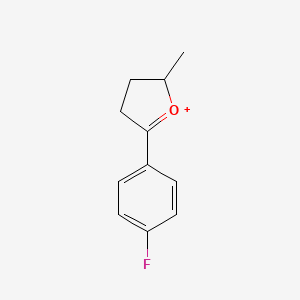
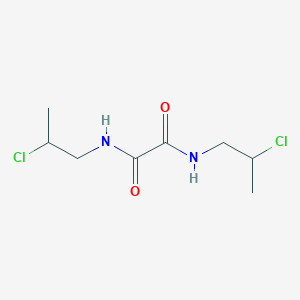
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
